1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring substituted with an azido group and a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate acyclic precursors.
Introduction of the Azido Group: The azido group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion.
Attachment of the Methylbenzoyl Group: The methylbenzoyl group can be attached through acylation reactions, typically using acyl chlorides or anhydrides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures for handling azides, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Sodium azide (NaN₃) is commonly used for introducing the azido group through nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in bioconjugation and drug development .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the azido and methylbenzoyl groups.
1-(2-Azido-4-methylbenzoyl)pyrrolidine: Similar structure but lacks the carbonyl group in the pyrrolidinone ring.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group compared to pyrrolidin-2-one.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound for scientific studies .
Properties
CAS No. |
797751-36-1 |
---|---|
Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-(2-azido-4-methylbenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H12N4O2/c1-8-4-5-9(10(7-8)14-15-13)12(18)16-6-2-3-11(16)17/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
QWFJLWSESOCHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC2=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.